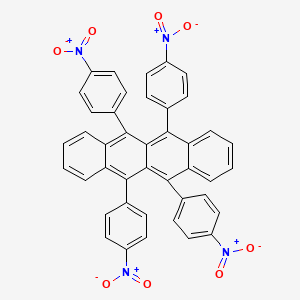
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene is a polycyclic aromatic hydrocarbon with a tetracene core substituted with four nitrophenyl groups at positions 5, 6, 11, and 12. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.
Métodos De Preparación
The synthesis of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene typically involves a multi-step process. One common synthetic route includes the following steps:
Cycloaddition Reaction: The initial step involves a [4+2] cycloaddition reaction between dialkynylisobenzofuran and 1,4-naphthoquinone to form a cycloadduct.
Aromatization: The cycloadduct undergoes aromatization to form a tetracenequinone intermediate.
Nucleophilic Addition: Arylethynyl groups are introduced by double nucleophilic additions to the tetracenequinone, resulting in the formation of sterically congested arylethynyltetracenes.
Reductive Aromatization: The final step involves reductive aromatization to yield this compound.
Análisis De Reacciones Químicas
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of tetraamino derivatives.
Substitution: The nitrophenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene has been explored for various scientific research applications, including:
Organic Electronics: Due to its unique photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: The compound is studied for its potential use in the fabrication of organic semiconductors and conductive polymers.
Biological Research:
Chemical Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors and detectors.
Mecanismo De Acción
The mechanism of action of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene involves its interaction with light and other molecules. The compound’s photophysical properties are attributed to the extended conjugation of the tetracene core and the electron-withdrawing effects of the nitrophenyl groups. These interactions result in unique absorption and emission spectra, making it useful in various applications .
Comparación Con Compuestos Similares
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene can be compared with other similar compounds, such as:
5,6,11,12-Tetrakis(arylethynyl)tetracenes: These compounds have similar tetracene cores but differ in the substituents attached to the core. They exhibit different photophysical properties and reactivities.
Tetracenequinones: These compounds are intermediates in the synthesis of this compound and have distinct chemical properties due to the presence of quinone groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting photophysical properties, which make it suitable for specialized applications in organic electronics and materials science .
Propiedades
Número CAS |
918164-24-6 |
|---|---|
Fórmula molecular |
C42H24N4O8 |
Peso molecular |
712.7 g/mol |
Nombre IUPAC |
5,6,11,12-tetrakis(4-nitrophenyl)tetracene |
InChI |
InChI=1S/C42H24N4O8/c47-43(48)29-17-9-25(10-18-29)37-33-5-1-2-6-34(33)38(26-11-19-30(20-12-26)44(49)50)42-40(28-15-23-32(24-16-28)46(53)54)36-8-4-3-7-35(36)39(41(37)42)27-13-21-31(22-14-27)45(51)52/h1-24H |
Clave InChI |
RWOUECQPRLSSHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=C4C=CC=CC4=C(C3=C2C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)

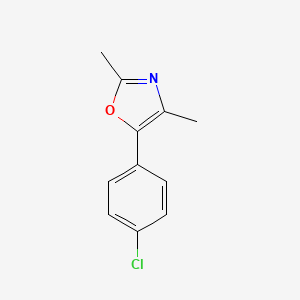
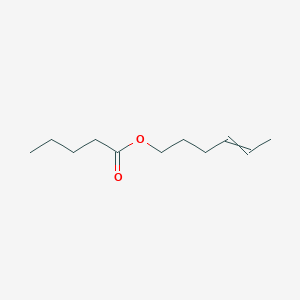
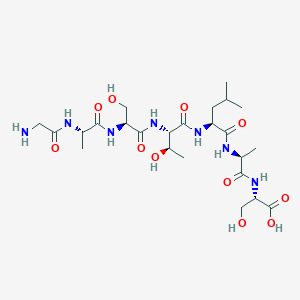
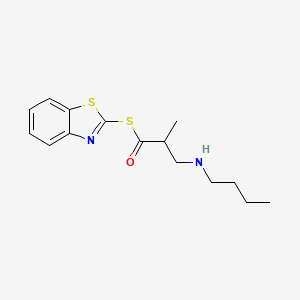
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)

![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
